![molecular formula C11H14N2 B11767537 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-2-yl)-3-azabicyclo[410]heptane is a bicyclic compound that features a pyridine ring fused to a 3-azabicyclo[410]heptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
While specific industrial production methods for 6-(Pyridin-2-yl)-3-azabicyclo[41
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly involving the pyridine ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The pyridine ring and bicyclic framework allow it to interact with various enzymes and receptors, potentially modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but differs in the positioning of nitrogen atoms.
Bicyclo[3.1.1]heptane Derivatives: These compounds have a different bicyclic framework but can exhibit similar chemical properties.
Uniqueness
6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane is unique due to its specific fusion of a pyridine ring with a 3-azabicyclo[4.1.0]heptane structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
6-pyridin-2-yl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-5-13-10(3-1)11-4-6-12-8-9(11)7-11/h1-3,5,9,12H,4,6-8H2 |
InChI-Schlüssel |
AQCUXHRAXPCCHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1(C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



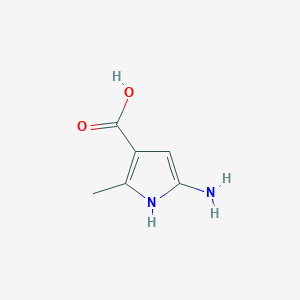
![8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11767462.png)

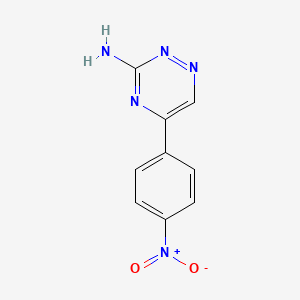
![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)
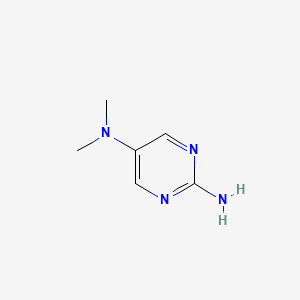

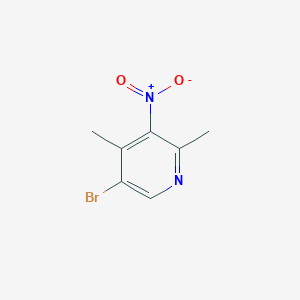

![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

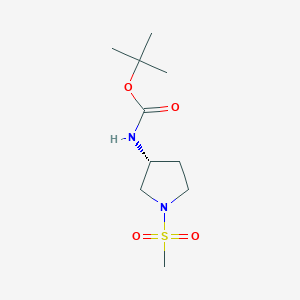
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
